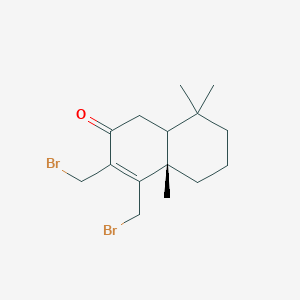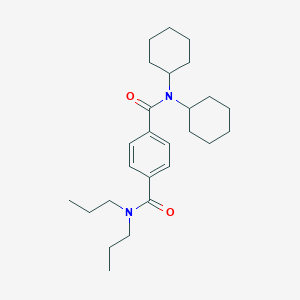![molecular formula C25H22ClN3O5 B11542611 N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)
N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({N'-[(E)-{4-[(2-氯苯基)甲氧基]苯基}亚甲基]肼羰基}甲基)-2,3-二氢-1,4-苯并二噁烷-6-甲酰胺是一种复杂的有机化合物,在科学研究的各个领域具有潜在的应用价值。该化合物具有独特的结构,包括氯苯基基团、苯并二噁烷环和肼羰基部分,使其成为化学研究的有趣课题。
准备方法
合成路线和反应条件
N-({N'-[(E)-{4-[(2-氯苯基)甲氧基]苯基}亚甲基]肼羰基}甲基)-2,3-二氢-1,4-苯并二噁烷-6-甲酰胺的合成通常涉及多个步骤,包括中间化合物的形成。该过程通常从苯并二噁烷环的制备开始,然后引入氯苯基基团和肼羰基部分。具体的反应条件,如温度、溶剂和催化剂,对于成功合成该化合物至关重要。
工业生产方法
该化合物的工业生产可能涉及大规模合成技术,包括连续流动反应器和自动化合成系统。这些方法确保最终产品的高产率和纯度,使其适用于研究和工业中的各种应用。
化学反应分析
反应类型
N-({N'-[(E)-{4-[(2-氯苯基)甲氧基]苯基}亚甲基]肼羰基}甲基)-2,3-二氢-1,4-苯并二噁烷-6-甲酰胺会发生几种类型的化学反应,包括:
氧化: 这种反应涉及氧的添加或氢的去除,导致氧化产物的形成。
还原: 这种反应涉及氢的添加或氧的去除,导致还原产物的形成。
取代: 这种反应涉及一个官能团被另一个官能团取代,导致取代产物的形成。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和各种催化剂。反应条件,如温度、压力和溶剂选择,在决定这些反应的结果方面起着重要作用。
主要生成产物
这些反应形成的主要产物取决于所用的具体反应条件和试剂。例如,氧化可能导致羧酸的形成,而还原可能导致醇或胺的形成。
科学研究应用
N-({N'-[(E)-{4-[(2-氯苯基)甲氧基]苯基}亚甲基]肼羰基}甲基)-2,3-二氢-1,4-苯并二噁烷-6-甲酰胺在科学研究中具有多种应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
N-({N'-[(E)-{4-[(2-氯苯基)甲氧基]苯基}亚甲基]肼羰基}甲基)-2,3-二氢-1,4-苯并二噁烷-6-甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性,并导致各种生物效应。所涉及的确切分子靶标和途径取决于其使用的具体应用和环境。
相似化合物的比较
类似化合物
类似的化合物包括其他苯并二噁烷衍生物和含氯苯基的分子。这些化合物在结构上相似,但在化学性质和生物活性方面可能有所不同。
独特性
N-({N'-[(E)-{4-[(2-氯苯基)甲氧基]苯基}亚甲基]肼羰基}甲基)-2,3-二氢-1,4-苯并二噁烷-6-甲酰胺因其官能团和结构特征的特定组合而具有独特性。
属性
分子式 |
C25H22ClN3O5 |
|---|---|
分子量 |
479.9 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C25H22ClN3O5/c26-21-4-2-1-3-19(21)16-34-20-8-5-17(6-9-20)14-28-29-24(30)15-27-25(31)18-7-10-22-23(13-18)33-12-11-32-22/h1-10,13-14H,11-12,15-16H2,(H,27,31)(H,29,30)/b28-14+ |
InChI 键 |
BWMHVUPQMKIEJX-CCVNUDIWSA-N |
手性 SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11542531.png)
![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
![N,N'-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide](/img/structure/B11542552.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-cyclopropylacetamide)](/img/structure/B11542557.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542558.png)

![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542560.png)
![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)

![(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)


